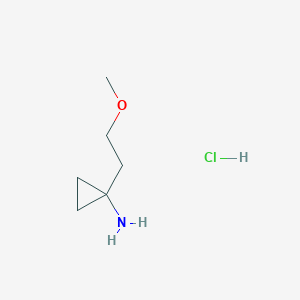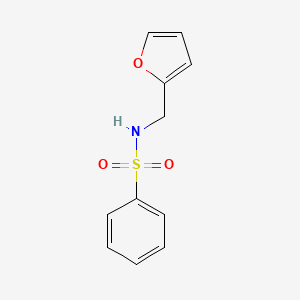
N-(2-furylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)benzenesulfonamide, commonly known as Furasemide, is a chemical compound that has been widely used in scientific research as a diuretic agent. It is a sulfonamide derivative that has a furan ring attached to the benzene ring. Furasemide has been shown to have potent diuretic effects in laboratory animals and has been used as a tool to study the mechanisms of diuretic action.
Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrase and Antitumor Activity
A study by Abdelrahman et al. (2019) discusses the synthesis and biological evaluation of diamide-based benzenesulfonamides as inhibitors of carbonic anhydrase (CA) isoforms, with a focus on hCA IX and XII. The study found that these compounds, particularly one with a 2-furylidene moiety, showed significant inhibitory activity against CA IX, a tumor-associated isoform. This compound also demonstrated notable antitumor activity against renal cancer cell lines, highlighting its potential therapeutic application in cancer treatment.
Solid-Phase Synthesis Applications
Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride as key intermediates in various chemical transformations. This study, detailed in Fülöpová and Soural (2015), summarizes strategies for using these intermediates to produce diverse privileged scaffolds, demonstrating the versatility of benzenesulfonamides in solid-phase synthesis.
Synthesis and Characterization of Derivatives
Abbasi et al. (2016) conducted a study on the synthesis of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, including pharmacological analysis. The research, detailed in Abbasi et al. (2016), focused on confirming the structures of these compounds and screening them for in vitro antibacterial, antienzymatic, and hemolytic activities. This study is significant in exploring the pharmaceutical potential of benzenesulfonamide derivatives.
Environmental Analysis and Remediation
In their study, Herrero et al. (2014) provide an overview of the analytical methods for determining benzotriazoles, benzothiazoles, and benzenesulfonamides in environmental samples. The study, found in Herrero et al. (2014), also discusses the occurrence of these compounds in various environmental matrices, their removal, and behavior during sewage treatment. This highlights the relevance of benzenesulfonamides in environmental science, particularly in the context of pollution and contamination.
Wirkmechanismus
Target of Action
The primary target of N-(2-furylmethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis under hypoxic conditions .
Mode of Action
This compound acts by inhibiting the activity of CA IX . It forms a coordination bond with the zinc ion in the active site of CA IX, disrupting its function . This inhibition interferes with the tumor cells’ metabolic shift to anaerobic glycolysis, thereby exerting an antiproliferative effect .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to a significant modification in pH within the tumor microenvironment, which can inhibit tumor growth and proliferation .
Result of Action
The inhibition of CA IX by this compound results in a significant decrease in tumor cell proliferation . Some derivatives of benzenesulfonamide have shown potent antiproliferative activity against various cancer cell lines . For instance, certain derivatives have demonstrated significant inhibitory effects against both the MDA-MB-231 and MCF-7 breast cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s efficacy, as CA IX is particularly active in the acidic conditions often found in tumors . Additionally, the compound’s stability and action could be affected by factors such as temperature, presence of other substances, and the specific characteristics of the target cells.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-16(14,11-6-2-1-3-7-11)12-9-10-5-4-8-15-10/h1-8,12H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKYSJYBCSCYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
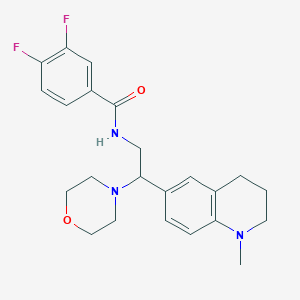
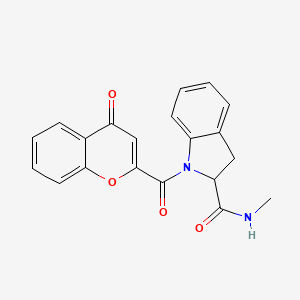
![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2485873.png)
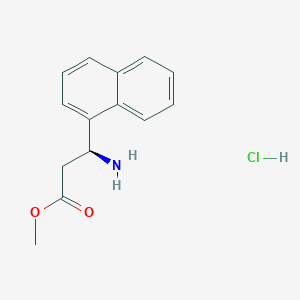
![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]ethanone](/img/structure/B2485875.png)


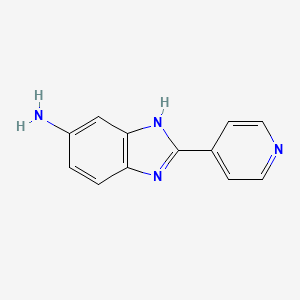
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485881.png)

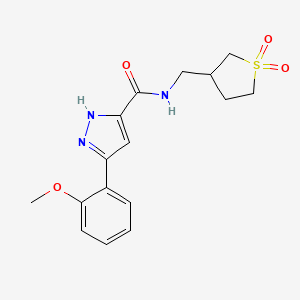
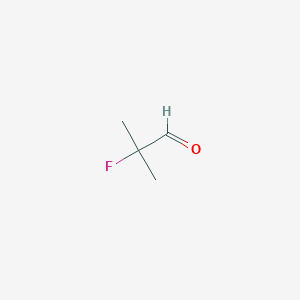
![ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2485892.png)
